ethyl 2-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 2-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate is a synthetic purine derivative characterized by a xanthine-like core structure modified with methyl substituents at positions 1, 3, and 9, a thioacetamido linker, and an ethyl benzoate ester. This compound’s structural uniqueness arises from:
- Core modifications: The 1,3,9-trimethyl configuration on the purine ring enhances steric and electronic effects compared to natural xanthines (e.g., caffeine or theophylline).
- Ethyl benzoate ester: This group likely enhances lipophilicity and membrane permeability, influencing pharmacokinetic properties such as absorption and bioavailability.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-5-29-17(27)11-8-6-7-9-12(11)20-13(25)10-30-18-21-14-15(22(18)2)23(3)19(28)24(4)16(14)26/h6-9H,5,10H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQZJHTGBPHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate is a complex organic compound belonging to the class of purine derivatives. Its unique structure incorporates an ethyl ester and a sulfanyl group linked to a purine moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Purine Derivative : The purine ring is synthesized or obtained commercially.
- Formation of Acetamido Group : The acetamido group is introduced through a reaction with acetic anhydride or acetamide.
- Coupling Reaction : The sulfanyl group is incorporated through a nucleophilic substitution reaction.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Biological Activity
This compound exhibits various biological activities that suggest potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. A study focusing on related purine derivatives demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Potential
The compound has shown promise in preliminary studies for anticancer activity. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis through activation of caspase pathways.
While the precise mechanism of action for this compound is not fully elucidated, it may involve:
- Interaction with G protein-coupled receptors (GPCRs), which are critical in cellular signaling.
- Modulation of intracellular pathways leading to changes in gene expression related to cell growth and apoptosis .
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition | |
| Antimicrobial | Escherichia coli | Moderate growth inhibition | |
| Anticancer | MCF-7 | Inhibition of proliferation | |
| Anticancer | HeLa | Induction of apoptosis |
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial effects of various purine derivatives against pathogenic bacteria. The results indicated that modifications in the purine structure significantly affected antimicrobial potency.
- Evaluation of Anticancer Properties : Another study investigated the anticancer properties of similar compounds in human cancer cell lines. Results showed that specific structural features enhance cytotoxicity and apoptosis induction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Several structurally related compounds have been reported, with key differences in substituent positions and functional groups. Below is a comparative analysis:
Key Findings from Docking Studies (Glide XP Methodology)
The Glide XP scoring function () emphasizes hydrophobic enclosure and hydrogen-bonding motifs. Applied to the target compound:
- Hydrogen bonding : The acetamido linker and purine carbonyl groups could form correlated hydrogen bonds in a hydrophobically enclosed environment, a feature critical for high-affinity binding .
- Methyl position impact: The 1,3,9-trimethyl configuration (vs. 1,3,7 in analogues) may reduce steric clashes in receptor binding sites, as seen in adenosine receptor ligands .
Physicochemical and Pharmacokinetic Differences
- Lipophilicity : The target compound’s ester group increases logP compared to the carboxylic acid analogue, favoring blood-brain barrier penetration.
- Metabolic stability : The thioether linkage may confer resistance to oxidative degradation compared to oxygen-linked analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
